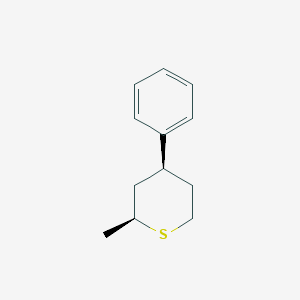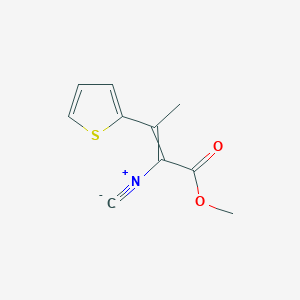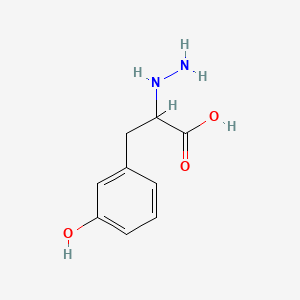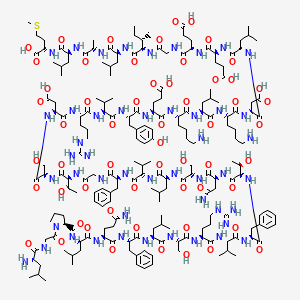
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide is a complex organic compound that features a unique structure combining a furan ring and an adamantane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran with 1-adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a lactone or other oxygenated derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form a hydroxyl group.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The furan ring and adamantane moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)isonicotinamide
- N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)cinnamamide
- 2,3-Pyridinedicarboximide, N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)
Uniqueness
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide is unique due to the presence of both a furan ring and an adamantane moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and potential bioactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
77694-21-4 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-(5,5-dimethyl-2-oxooxolan-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25NO3/c1-16(2)9-13(14(19)21-16)18-15(20)17-6-10-3-11(7-17)5-12(4-10)8-17/h10-13H,3-9H2,1-2H3,(H,18,20) |
Clé InChI |
CQJVJQSDDBROOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)O1)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


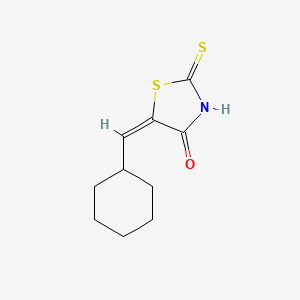
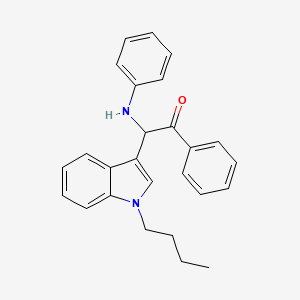

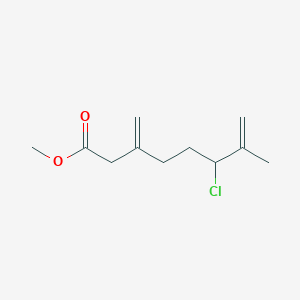

![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
